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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-2-oxoacetic

acid

Cat. No.: B2960811 Get Quote

Introduction
2-(4-fluorophenyl)-2-oxoacetic acid, also known as 4-fluorophenylglyoxylic acid, is a valuable

building block in organic synthesis, particularly in the development of pharmaceutical agents

and other bioactive molecules. Its chemical structure, featuring a fluorinated aromatic ring

directly attached to an α-keto acid moiety, imparts unique electronic and reactive properties. A

thorough understanding of its spectroscopic characteristics is paramount for researchers in

confirming its identity, assessing its purity, and elucidating its role in chemical transformations.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for this compound, grounded in established

spectroscopic principles.

Molecular Structure and Key Features
The structure of 2-(4-fluorophenyl)-2-oxoacetic acid (C₈H₅FO₃, Molar Mass: 168.12 g/mol )

is fundamental to interpreting its spectral data. The key features include a para-substituted

fluorobenzene ring, an α-keto group, and a carboxylic acid. The electron-withdrawing nature of

the fluorine atom and the two carbonyl groups significantly influences the electronic

environment of the aromatic protons and carbons.

Caption: Molecular structure of 2-(4-fluorophenyl)-2-oxoacetic acid.
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¹H NMR Spectroscopy
The proton NMR spectrum of 2-(4-fluorophenyl)-2-oxoacetic acid is characterized by signals

arising from the aromatic protons and the acidic proton of the carboxylic acid. Due to the limited

availability of experimentally derived public spectra, the following assignments are based on

established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.0 - 12.0 broad singlet 1H
Carboxylic acid (-

COOH)

~8.1 - 8.3 multiplet (dd) 2H

Aromatic protons

ortho to the carbonyl

group

~7.1 - 7.3 multiplet (t) 2H

Aromatic protons

ortho to the fluorine

atom

Interpretation:

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded

due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding.

This results in a broad singlet at a high chemical shift, typically in the range of 10-12 ppm.

Aromatic Protons: The aromatic region will display a characteristic pattern for a 1,4-

disubstituted benzene ring.

The protons ortho to the electron-withdrawing keto-acid group will be the most deshielded

and are expected to appear as a multiplet (a doublet of doublets) in the downfield region of

the aromatic spectrum (~8.1-8.3 ppm).

The protons ortho to the fluorine atom will be influenced by both the electron-donating

effect of fluorine's lone pairs (shielding) and its inductive electron-withdrawing effect
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(deshielding), as well as coupling to the fluorine atom. They are expected to appear as a

multiplet (a triplet-like pattern due to coupling with both the adjacent protons and the

fluorine) at a relatively upfield position (~7.1-7.3 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the

molecule. The predicted chemical shifts are based on the functional groups present and data

from similar structures.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm) Assignment

~185 - 195 α-keto carbonyl (C=O)

~160 - 165 Carboxylic acid carbonyl (-COOH)

~164 - 168 (d, ¹JCF ≈ 250 Hz) C-F

~132 - 135 (d, ³JCF ≈ 9 Hz) Aromatic carbons ortho to the carbonyl

~128 - 131 Aromatic carbon attached to the keto-acid group

~115 - 118 (d, ²JCF ≈ 22 Hz) Aromatic carbons ortho to the fluorine

Interpretation:

Carbonyl Carbons: The two carbonyl carbons will be the most deshielded signals in the

spectrum. The ketone carbonyl is typically found further downfield than the carboxylic acid

carbonyl.

Aromatic Carbons: The aromatic carbons will exhibit splitting due to coupling with the fluorine

atom.

The carbon directly bonded to the fluorine will show a large one-bond coupling constant

(¹JCF).
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The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF)

coupling constants, aiding in their assignment.

Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups within the molecule.

The spectrum is expected to be dominated by the characteristic absorptions of the O-H, C=O,

and C-F bonds.

Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

2500-3300 Broad Carboxylic acid O-H stretch

~1730-1750 Strong α-keto C=O stretch

~1690-1710 Strong Carboxylic acid C=O stretch

~1590, ~1490 Medium Aromatic ring C=C stretch

~1200-1300 Strong Carboxylic acid C-O stretch

~1150-1250 Strong Aryl-F C-F stretch

Interpretation:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of

the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

C=O Stretches: Two distinct, strong absorption bands are anticipated for the two carbonyl

groups. The α-keto carbonyl will likely appear at a higher frequency than the carboxylic acid

carbonyl.

C-F Stretch: A strong band in the fingerprint region, typically between 1150 and 1250 cm⁻¹,

is characteristic of the C-F stretching vibration.

Mass Spectrometry
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Electron ionization mass spectrometry (EI-MS) of 2-(4-fluorophenyl)-2-oxoacetic acid will

provide information on its molecular weight and fragmentation pattern, which can be used to

confirm its structure.

Expected Fragmentation Pattern

m/z Fragment

168 [M]⁺ (Molecular ion)

123 [M - COOH]⁺

95 [C₆H₄F]⁺

Interpretation:

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 168, corresponding to the

molecular weight of the compound.

Key Fragments:

A prominent fragment at m/z 123 would result from the loss of the carboxylic acid group (a

loss of 45 Da). This corresponds to the 4-fluorobenzoyl cation, which is stabilized by

resonance.

A fragment at m/z 95 would correspond to the 4-fluorophenyl cation, resulting from the

loss of both carbonyl groups.
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[C₈H₅FO₃]⁺˙
m/z = 168

[C₇H₄FO]⁺
m/z = 123

- COOH

[C₆H₄F]⁺
m/z = 95

- CO

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon appropriate sample

preparation and instrumental parameters.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-fluorophenyl)-2-oxoacetic
acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the range of -2 to 16 ppm.

¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence.

A longer acquisition time and a greater number of scans will be necessary due to the lower

natural abundance of ¹³C.

Set the spectral width to cover the range of 0 to 220 ppm.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation:

Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin

pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Acquire a background spectrum of the empty sample compartment or pure KBr pellet and

subtract it from the sample spectrum.

Mass Spectrometry

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40

to 300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
The spectroscopic data of 2-(4-fluorophenyl)-2-oxoacetic acid are in excellent agreement

with its proposed structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the

distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the

mass spectrum provide a comprehensive and self-validating system for the identification and

characterization of this important chemical entity. This guide serves as a valuable resource for

researchers working with this compound, enabling them to confidently interpret their analytical

data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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